(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate
CAS No.: 123795-41-5
Cat. No.: VC7389936
Molecular Formula: C19H23NO4
Molecular Weight: 329.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123795-41-5 |
|---|---|
| Molecular Formula | C19H23NO4 |
| Molecular Weight | 329.396 |
| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
| Standard InChI | InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1 |
| Standard InChI Key | GUZJZIQXCBCAGJ-MRXNPFEDSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central chiral carbon atom at the α-position of the amino group, conferring its (R)-configuration. The Boc group protects the amine, while the methyl ester stabilizes the carboxylic acid moiety. The naphthalen-2-yl substituent introduces aromatic bulk, influencing both reactivity and solubility.
Molecular Formula: C₁₉H₂₃NO₄
Molecular Weight: 329.396 g/mol
IUPAC Name: Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 123795-41-5 | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely soluble in organic solvents (DCM, THF) | Inferred |
Synthesis and Enantiocontrol
Boc Protection Strategy
The Boc group is introduced post-hydrogenation to prevent amine oxidation and side reactions. This step typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Applications in Medicinal Chemistry
Peptide Synthesis
The Boc-protected amino acid is a precursor to non-natural amino acids in peptide drugs. Its naphthalene moiety enhances peptide stability and binding affinity to hydrophobic targets .
Enzyme Inhibitor Development
Chiral naphthylalanine derivatives are explored as inhibitors for proteases and kinases. The bulky naphthalene group occupies hydrophobic pockets in enzyme active sites .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Peaks for naphthalene protons (δ 7.2–8.0 ppm), Boc tert-butyl groups (δ 1.4 ppm), and methyl ester (δ 3.7 ppm).
-
¹³C NMR: Carbonyl signals at δ 170–175 ppm (ester and Boc carbamates).
Mass Spectrometry (MS)
-
ESI-MS: [M+H]⁺ peak at m/z 330.4 (calculated: 329.396).
Comparison with Structural Analogues
Table 2: Key Differences from Analogues
| Compound | Structural Variation | Impact on Properties |
|---|---|---|
| (S)-Methyl 2-(Boc-amino)-3-(2-naphthyl)propanoate | Opposite configuration at Cα | Altered biological activity |
| (R)-Methyl 2-(Boc-amino)-3-phenylpropanoate | Phenyl vs. naphthyl | Reduced hydrophobicity |
The naphthalene ring enhances π-π stacking interactions compared to phenyl analogues, improving binding in protein-ligand interactions .
Industrial and Academic Relevance
Scalability Challenges
The multikilogram-scale synthesis reported by Boaz et al. demonstrates industrial viability, though catalyst cost and crystallization efficiency require optimization .
Research Directions
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